
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C13H10ClF2N It is a derivative of methanamine, where the hydrogen atoms are substituted with chlorophenyl and difluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-difluoroaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+2,5-difluoroaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine
- (2-Chlorophenyl)(2,5-difluorophenyl)methanone
- (2-Chlorophenyl)(2,5-difluorophenyl)ethanamine
Uniqueness
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These properties may differ from those of similar compounds, making it valuable for certain applications.
Eigenschaften
Molekularformel |
C13H10ClF2N |
|---|---|
Molekulargewicht |
253.67 g/mol |
IUPAC-Name |
(2-chlorophenyl)-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C13H10ClF2N/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13H,17H2 |
InChI-Schlüssel |
UDNDGNWVVJDOQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


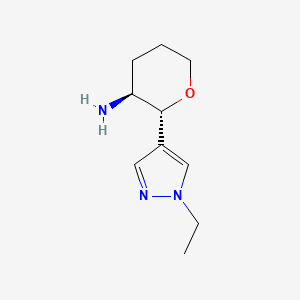
![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
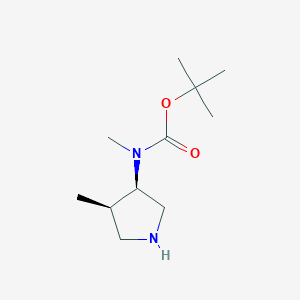
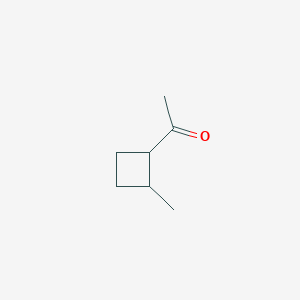
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
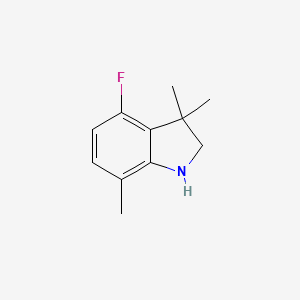

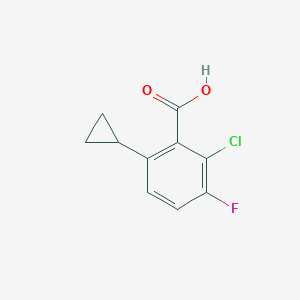
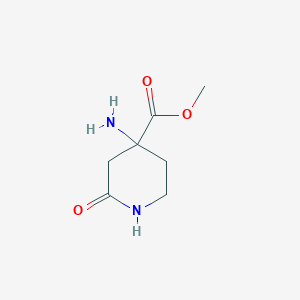
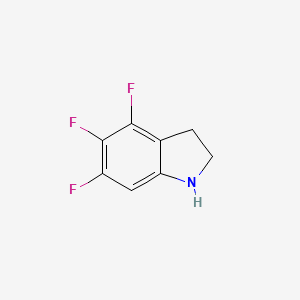
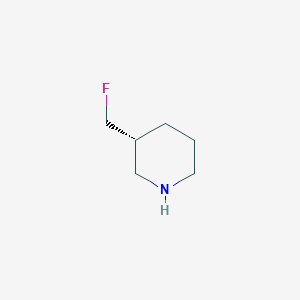
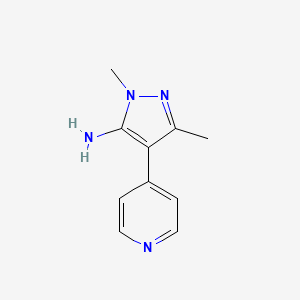
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)
